molecular formula C18H16N2O2 B2406299 N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide CAS No. 1016758-51-2

N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide

Cat. No. B2406299
CAS RN: 1016758-51-2
M. Wt: 292.338
InChI Key: KUGDRYCEWOSRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide” is a chemical compound with the molecular formula C18H16N2O2. It has a molecular weight of 292.33 .


Molecular Structure Analysis

The molecular structure of “N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide” consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Antimicrobial Activity

N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide and its derivatives have been researched for their antimicrobial properties. In a study, various naphthalene-1-carboxanilides showed significant activity against Mycobacterium avium subsp. paratuberculosis, demonstrating higher activity than some standard antibiotics like rifampicin and ciprofloxacin (Goněc et al., 2014). Furthermore, derivatives of 3-hydroxy-N-phenylnaphthalene-2-carboxanilides exhibited high biological activity against Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium species (Kos et al., 2013).

Chemical Structure and Properties

The chemical structure and properties of naphthalene-1-carboxamide derivatives have been extensively studied. For example, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a naphthalen-1yl variant, were explored (Özer et al., 2009). Similarly, the preparation of electrochromic polymers incorporating 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides has been reported (Hsiao & Han, 2017).

Photosynthetic Electron Transport Inhibition

Compounds based on naphthalene-1-carboxamide have been evaluated for their potential to inhibit photosynthetic electron transport in plants. For instance, certain naphthalene-1-carboxanilides demonstrated PET-inhibiting activity when tested on isolated spinach chloroplasts (Goněc et al., 2014).

Potential in Medical Imaging

Naphthalene-sulfonamides, closely related to naphthalene-1-carboxamides, have been synthesized for use in positron emission tomography (PET) imaging, highlighting their potential application in medical diagnostics (Wang et al., 2008).

Polymer Science Applications

The creation of redox-active and electrochromic aromatic polyamides using naphthalene-based diamine monomers illustrates the application of these compounds in advanced material science (Hsiao & Han, 2017).

properties

IUPAC Name

N-(2-amino-4-methoxyphenyl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-13-9-10-17(16(19)11-13)20-18(21)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGDRYCEWOSRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-4-methoxyphenyl)naphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.